molecular formula C7H14ClNO2 B14116230 (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride

(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride

Cat. No.: B14116230
M. Wt: 179.64 g/mol
InChI Key: PUKNFWRLBQXPFL-MKWAYWHRSA-N
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Description

(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a carboxyl group, a trimethylammonium group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and a carboxylating agent. The reaction conditions often include:

    Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.

    Solvent: Polar solvents such as water or methanol to dissolve the reactants.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and high yields.

    Purification Steps: Including crystallization and filtration to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different products.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium hydroxide or silver nitrate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic synthesis reactions.

    Analytical Chemistry: Employed in the detection and quantification of specific ions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Cell Signaling: Investigated for its role in cellular signaling pathways.

Medicine

    Drug Development: Explored as a potential drug candidate for various diseases.

    Diagnostic Agents: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the synthesis of advanced materials.

    Environmental Science: Applied in the treatment of wastewater and pollution control.

Mechanism of Action

The mechanism of action of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:

    Binding to Active Sites: Inhibiting or activating enzymatic functions.

    Altering Signaling Pathways: Affecting cellular communication and responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium bromide
  • (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium iodide

Uniqueness

(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

[(Z)-3-carboxyprop-2-enyl]-trimethylazanium;chloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4-;

InChI Key

PUKNFWRLBQXPFL-MKWAYWHRSA-N

Isomeric SMILES

C[N+](C)(C)C/C=C\C(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC=CC(=O)O.[Cl-]

Origin of Product

United States

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